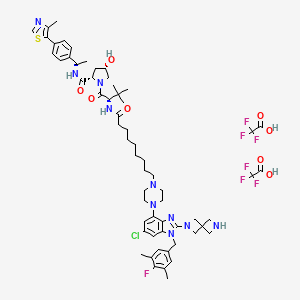

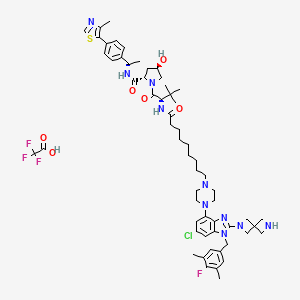

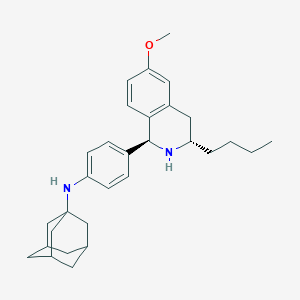

(4S)-PROTAC SOS1 degrader-1 (diTFA)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

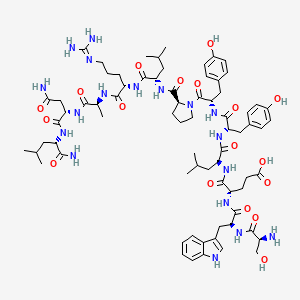

(4S)-Dégradeur PROTAC SOS1-1 (diTFA) est un dégradeur puissant de la protéine SOS1. Ce composé fait partie de la classe des PROTAC (chimères de ciblage de la protéolyse), qui est conçue pour cibler et dégrader des protéines spécifiques dans les cellules. Le composé a montré une efficacité significative dans la réduction de l'expression de la kinase extracellulaire régulée par le signal phosphorylée (pERK) et des niveaux de RAS-GTP de manière dose-dépendante . Il a également démontré la capacité d'inhiber significativement la croissance tumorale in vivo .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du (4S)-Dégradeur PROTAC SOS1-1 (diTFA) implique plusieurs étapes, y compris la formation d'intermédiaires clés et leur couplage ultérieur. La voie de synthèse détaillée et les conditions réactionnelles sont généralement propriétaires et peuvent impliquer des techniques complexes de synthèse organique. Les réactifs couramment utilisés dans la synthèse comprennent divers groupes protecteurs, des agents de couplage et des solvants .

Méthodes de production industrielle

La production industrielle du (4S)-Dégradeur PROTAC SOS1-1 (diTFA) impliquerait probablement la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles pour des volumes plus importants, la garantie de la pureté du produit final et la mise en œuvre de mesures de contrôle de la qualité. Le processus de production devrait également être conforme aux normes réglementaires de fabrication pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions

(4S)-Dégradeur PROTAC SOS1-1 (diTFA) subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers solvants (par exemple, le diméthylsulfoxyde). Les conditions de ces réactions peuvent varier, mais elles impliquent souvent des températures, des pressions et des niveaux de pH spécifiques .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de réduction peuvent donner des formes réduites du composé .

Applications de la recherche scientifique

(4S)-Dégradeur PROTAC SOS1-1 (diTFA) a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les mécanismes de dégradation des protéines et pour développer de nouveaux composés PROTAC.

Biologie : Employé dans des études cellulaires pour étudier le rôle de SOS1 dans diverses voies de signalisation.

Médecine : Exploré comme agent thérapeutique potentiel pour les cancers impliquant des mutations dans la voie de signalisation RAS.

Mécanisme d'action

Le mécanisme d'action du (4S)-Dégradeur PROTAC SOS1-1 (diTFA) implique le recrutement de la protéine SOS1 vers le protéasome cellulaire pour la dégradation. Ce processus est médié par la molécule PROTAC, qui se lie à la fois à la protéine cible (SOS1) et à une ligase E3 ubiquitine. La ligase marque ensuite la protéine SOS1 avec de l'ubiquitine, la marquant pour la dégradation par le protéasome. Cela se traduit par la réduction des niveaux de SOS1 dans la cellule, conduisant à une diminution de la signalisation par la voie RAS et à l'inhibition de la croissance tumorale .

Applications De Recherche Scientifique

(4S)-PROTAC SOS1 degrader-1 (diTFA) has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study protein degradation mechanisms and to develop new PROTAC compounds.

Biology: Employed in cellular studies to investigate the role of SOS1 in various signaling pathways.

Medicine: Explored as a potential therapeutic agent for cancers that involve mutations in the RAS signaling pathway.

Mécanisme D'action

The mechanism of action of (4S)-PROTAC SOS1 degrader-1 (diTFA) involves the recruitment of the SOS1 protein to the cellular proteasome for degradation. This process is mediated by the PROTAC molecule, which binds to both the target protein (SOS1) and an E3 ubiquitin ligase. The ligase then tags the SOS1 protein with ubiquitin, marking it for degradation by the proteasome. This results in the reduction of SOS1 levels within the cell, leading to decreased signaling through the RAS pathway and inhibition of tumor growth .

Comparaison Avec Des Composés Similaires

Composés similaires

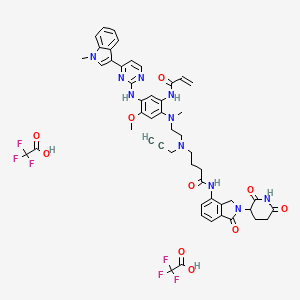

(4S)-Dégradeur PROTAC SOS1-2 : Un autre dégradeur puissant de SOS1 avec une efficacité similaire dans la réduction des niveaux de pERK et de RAS-GTP.

Dégradeur PROTAC SOS1-1 : Un composé apparenté sans la modification diTFA, présentant une activité biologique similaire.

Unicité

(4S)-Dégradeur PROTAC SOS1-1 (diTFA) est unique en raison de sa structure chimique spécifique, qui comprend la modification diTFA. Cette modification peut améliorer la stabilité, la solubilité ou la biodisponibilité du composé par rapport aux composés similaires .

Propriétés

Formule moléculaire |

C61H78ClF7N10O8S |

|---|---|

Poids moléculaire |

1279.8 g/mol |

Nom IUPAC |

(2S,4S)-1-[(2S)-2-[9-[4-[6-chloro-2-(2,6-diazaspiro[3.3]heptan-2-yl)-1-[(4-fluoro-3,5-dimethylphenyl)methyl]benzimidazol-4-yl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C57H76ClFN10O4S.2C2HF3O2/c1-36-24-40(25-37(2)49(36)59)29-69-46-27-43(58)26-45(50(46)64-55(69)67-33-57(34-67)31-60-32-57)66-22-20-65(21-23-66)19-13-11-9-8-10-12-14-48(71)63-52(56(5,6)7)54(73)68-30-44(70)28-47(68)53(72)62-38(3)41-15-17-42(18-16-41)51-39(4)61-35-74-51;2*3-2(4,5)1(6)7/h15-18,24-27,35,38,44,47,52,60,70H,8-14,19-23,28-34H2,1-7H3,(H,62,72)(H,63,71);2*(H,6,7)/t38-,44-,47-,52+;;/m0../s1 |

Clé InChI |

CNJJYQQPBKEPRD-YIUAKMFBSA-N |

SMILES isomérique |

CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)N[C@H](C(=O)N5C[C@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3,5-dichloro-4-hydroxyphenyl)-1-{trans-4-[(dimethylamino)methyl]cyclohexyl}-3,4-dihydropyrimido[5,4-c]quinolin-2(1H)-one](/img/structure/B10861829.png)

![(11R)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B10861855.png)

![5-fluoro-3-methyl-2-[4-[[4-(trifluoromethylsulfanyl)phenyl]methyl]phenyl]-1H-quinolin-4-one](/img/structure/B10861863.png)

![3-[1-(4-Chlorophenyl)pyrazol-4-yl]-7,8-dihydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B10861869.png)

![(3E)-3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide](/img/structure/B10861893.png)

![(2R)-2-[[(2R)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B10861901.png)